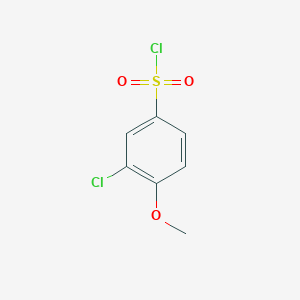

![molecular formula C12H20O4 B1357392 Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 24730-88-9](/img/structure/B1357392.png)

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Vue d'ensemble

Description

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 24730-88-9 . It is a colorless to light-yellow liquid .

Synthesis Analysis

The synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves the use of pTSA.H2O (1 equiv.) in an acetone/H2O (0.5 M, 1/1) solution . The mixture is refluxed overnight, then concentrated to remove acetone . The resulting solution is diluted with ethyl acetate, and the layers are separated .Molecular Structure Analysis

The molecular structure of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate contains a total of 37 bonds . These include 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 2 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is 228.29 . The compound is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique

Synthesis Techniques

- Enantiomerically Pure Spiroacetals: A new approach for synthesizing enantiomerically pure spiroacetals, including Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate derivatives, involves using enantiomerically pure homopropargylic alcohols obtained from lithium acetylide opening of enantiomerically pure epoxides (Schwartz et al., 2005). This method is applicable to complex spiroacetal systems and allows for individual construction of the spiroacetal rings.

Crystallographic Analysis

- Supramolecular Arrangements: The preparation of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and its derivatives has been studied with a focus on the relationship between molecular and crystal structure. These studies highlight the role of substituents on the cyclohexane ring in determining supramolecular arrangements (Graus et al., 2010).

Nonlinear Optical Materials

- Optical Device Applications: Research has identified 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane as a new organic material suitable for nonlinear optical devices. Studies focused on material purification, single crystal growth, and characterization for application in devices like frequency doublers of laser diodes (Kagawa et al., 1994).

Pheromone Synthesis

- Bee Pheromone Component: The synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate (Mori & Ikunaka, 1984).

Pharmacological Evaluation

- Dopamine Agonists: A study on the pharmacological evaluation of 7-methyl-1,4-dioxaspiro[4.5]decanes, related to Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, showed potential as dopamine agonists, particularly in the cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).

Mass Spectrometric Study

- Mass Spectrometry: A mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane provided insights into its fragmentation patterns, which is crucial for understanding its chemical behavior and properties (Solomons, 1982).

Synthetic Methods Development

- Organic Synthesis: Research has been focused on developing efficient synthetic methods for various dioxaspiro[4.5]decane derivatives, which are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Feng-bao, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-14-10(13)11(2)4-6-12(7-5-11)15-8-9-16-12/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWAGFFGWYTECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC2(CC1)OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597294 | |

| Record name | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

CAS RN |

24730-88-9 | |

| Record name | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)

![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)